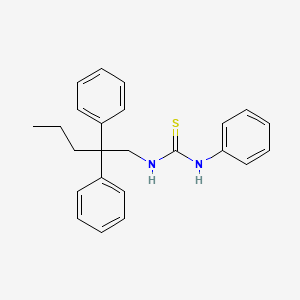
N-(2,2-Diphenylpentyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-diphenylpentyl)-3-phenyl-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a thiourea group (-CSNH2) attached to a phenyl ring and a diphenylpentyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diphenylpentyl)-3-phenyl-thiourea typically involves the reaction of 1-(2,2-diphenylpentyl)-3-phenyl-isothiocyanate with an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(2,2-diphenylpentyl)-3-phenyl-thiourea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
1-(2,2-diphenylpentyl)-3-phenyl-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-(2,2-diphenylpentyl)-3-phenyl-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2,2-diphenylpentyl)-3-phenyl-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-(2,2-diphenylpentyl)-3-phenyl-isothiocyanate
- 2-(2,2-diphenylpentyl)quinuclidine
- 1,1-Diphenylethanol
Uniqueness
1-(2,2-diphenylpentyl)-3-phenyl-thiourea is unique due to its specific structural features, such as the combination of a thiourea group with a diphenylpentyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
7500-29-0 |
|---|---|
分子式 |
C24H26N2S |
分子量 |
374.5 g/mol |
IUPAC名 |
1-(2,2-diphenylpentyl)-3-phenylthiourea |
InChI |
InChI=1S/C24H26N2S/c1-2-18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)19-25-23(27)26-22-16-10-5-11-17-22/h3-17H,2,18-19H2,1H3,(H2,25,26,27) |
InChIキー |
MGCYSQKKWJLLLO-UHFFFAOYSA-N |
正規SMILES |
CCCC(CNC(=S)NC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


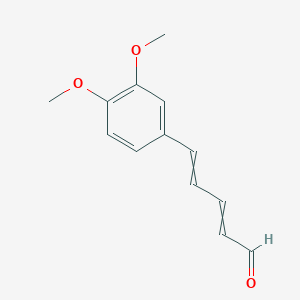

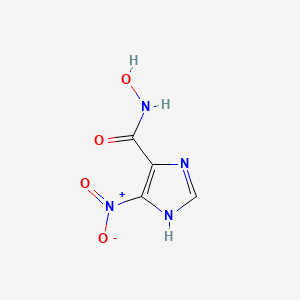
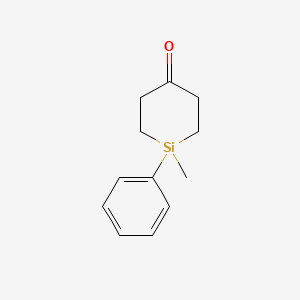

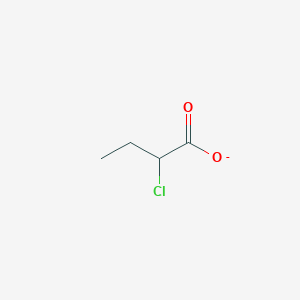
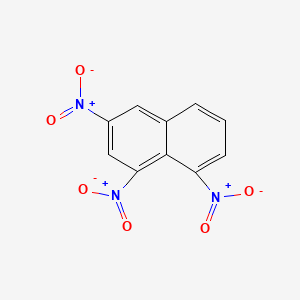
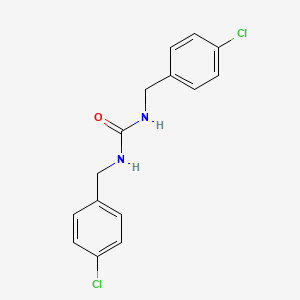
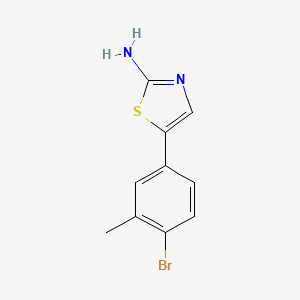
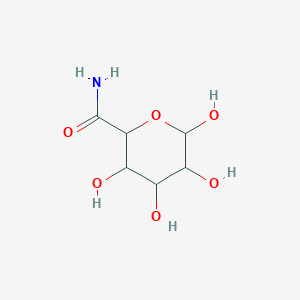
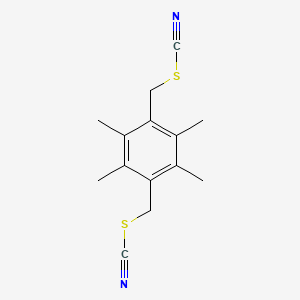
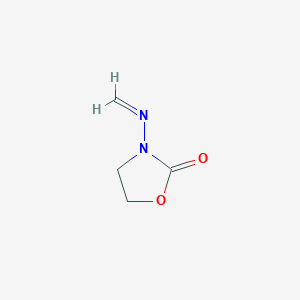
![{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
